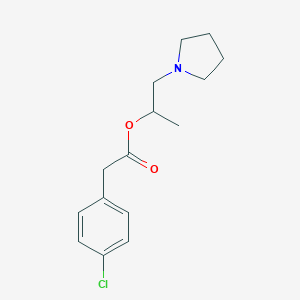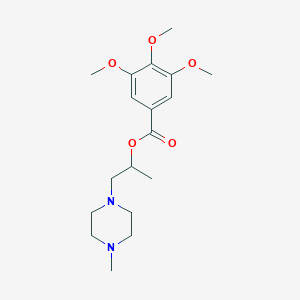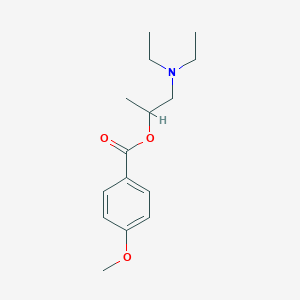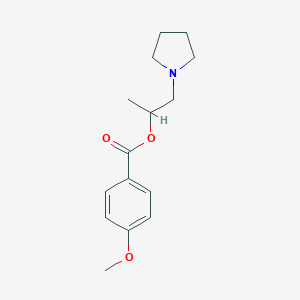
2-piperidin-1-ylethyl 9H-xanthene-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-piperidin-1-ylethyl 9H-xanthene-9-carboxylate is a chemical compound that belongs to the xanthene family. It is also known as 9-xanthenylmethyl-piperidine or XMP. This compound has gained significant attention due to its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The mechanism of action of 2-piperidin-1-ylethyl 9H-xanthene-9-carboxylate involves the binding of the compound to the dopamine D3 receptor. This binding prevents the activation of the receptor by dopamine, which leads to a decrease in the activity of the dopamine pathway. This decrease in dopamine activity is thought to be responsible for the compound's effects on behaviors related to drug addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and addiction. This compound has also been shown to decrease the rewarding effects of drugs such as cocaine and morphine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-piperidin-1-ylethyl 9H-xanthene-9-carboxylate is its high selectivity for the dopamine D3 receptor. This selectivity allows researchers to study the specific effects of dopamine D3 receptor antagonists on behaviors related to drug addiction. However, one of the limitations of this compound is its relatively low potency compared to other dopamine D3 receptor antagonists.
Orientations Futures
There are a number of future directions for research on 2-piperidin-1-ylethyl 9H-xanthene-9-carboxylate. One direction is to study the effects of this compound on other neurotransmitter systems, such as the serotonin and glutamate systems. Another direction is to study the effects of this compound on behaviors related to other psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to optimize the synthesis of this compound to increase its potency and selectivity.
Méthodes De Synthèse
The synthesis of 2-piperidin-1-ylethyl 9H-xanthene-9-carboxylate involves the reaction between 9-xanthenylmethyl chloride and piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or tetrahydrofuran. The product is then purified using column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
2-piperidin-1-ylethyl 9H-xanthene-9-carboxylate has been extensively used in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood, reward, and addiction. This compound has also been used to study the effects of dopamine D3 receptor antagonists on behaviors related to drug addiction.
Propriétés
Formule moléculaire |
C21H23NO3 |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
2-piperidin-1-ylethyl 9H-xanthene-9-carboxylate |
InChI |
InChI=1S/C21H23NO3/c23-21(24-15-14-22-12-6-1-7-13-22)20-16-8-2-4-10-18(16)25-19-11-5-3-9-17(19)20/h2-5,8-11,20H,1,6-7,12-15H2 |
Clé InChI |
OIWXVWIEJKUOQS-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
SMILES canonique |
C1CCN(CC1)CCOC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B294848.png)
![N-[2-(diethylamino)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B294849.png)


![N-[2-(4-morpholinyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B294856.png)
![2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294858.png)
![2-(4-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294860.png)



![3,4,5-trimethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294866.png)


![N-[2-(diethylamino)ethyl]-3-methoxybenzamide](/img/structure/B294871.png)
